3-Bromo-4-fluoro-1-methyl-1H-pyrazole
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Overview
Description
The compound "3-Bromo-4-fluoro-1-methyl-1H-pyrazole" is a halogenated pyrazole derivative, which is a class of compounds known for their diverse range of biological activities and applications in various fields of chemistry. Pyrazoles are heterocyclic aromatic compounds, characterized by a five-membered ring containing two nitrogen atoms at adjacent positions. The presence of bromine and fluorine atoms in the compound suggests potential for unique chemical reactivity and physical properties, as well as possible applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of halogenated pyrazoles, such as "3-Bromo-4-fluoro-1-methyl-1H-pyrazole," often involves nucleophilic substitution reactions, diazotization, and Sandmeyer reactions, as indicated by the synthesis of a related compound, 2,6-bis(3-methyl-1-H-pyrazol-1-yl)-4-bromopyridine . Additionally, the preparation of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole through the treatment of 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride/methyl iodide suggests a method that could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of halogenated pyrazoles has been extensively studied using techniques such as X-ray diffraction and NMR spectroscopy. For instance, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was determined using X-ray diffraction analysis . Similarly, the tautomerism of 4-bromo substituted 1H-pyrazoles has been studied, revealing that the 3-bromo tautomer is predominant in both the solid state and in solution . These findings could provide insights into the structural characteristics of "3-Bromo-4-fluoro-1-methyl-1H-pyrazole."
Chemical Reactions Analysis
The reactivity of halogenated pyrazoles can be influenced by the presence of halogen substituents, which can participate in various chemical reactions. For example, the study of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole discusses the potential for further functionalization through metalation reactions or transition-metal-catalyzed cross-coupling reactions . The chemical behavior of "3-Bromo-4-fluoro-1-methyl-1H-pyrazole" could be explored in a similar context, considering the reactivity of the bromo and fluoro groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyrazoles can be deduced from spectroscopic studies and computational analyses. The vibrational frequencies and assignments of a related compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using FT-IR and theoretical calculations, providing a basis for understanding the properties of "3-Bromo-4-fluoro-1-methyl-1H-pyrazole" . Additionally, the solvatochromic behavior of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde in different solvents indicates how the polarity of the environment can affect the optical properties of such compounds .
Scientific Research Applications
Synthesis and Structural Analysis
- Pyrazole compounds, including 3-Bromo-4-fluoro-1-methyl-1H-pyrazole, are synthesized using various methods and analyzed for their crystal structures. This is crucial for understanding their chemical properties and potential applications (Loh et al., 2013).
Chemical Properties and Reactions
- 3-Bromo-4-fluoro-1-methyl-1H-pyrazole is used in the synthesis of fluorinated pyrazoles, showcasing its versatility in creating compounds with specific chemical properties (Bouillon et al., 2001).
Antimicrobial Activity
- Some pyrazole derivatives, including 3-Bromo-4-fluoro-1-methyl-1H-pyrazole, have been evaluated for their antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Pundeer et al., 2013).
Functionalization and Medicinal Chemistry
- Research on the development of new 3-amino-4-fluoropyrazoles, which can be derived from compounds like 3-Bromo-4-fluoro-1-methyl-1H-pyrazole, highlights their importance as building blocks in medicinal chemistry (Surmont et al., 2011).
Biological Activity Studies
- Studies on the synthesis and antimicrobial activity of pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives show the relevance of pyrazole compounds, like 3-Bromo-4-fluoro-1-methyl-1H-pyrazole, in exploring biological activities (Raval et al., 2012).
Safety And Hazards
properties
IUPAC Name |
3-bromo-4-fluoro-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrFN2/c1-8-2-3(6)4(5)7-8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHYWXJVTUZXTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluoro-1-methyl-1H-pyrazole |
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